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Abstract

8-Azaxanthine monohydrate, a purine analog belonging to the triazolopyrimidine class of
heterocyclic compounds, is a molecule of significant interest in biochemical and
pharmacological research. Its structural similarity to xanthine allows it to interact with various
enzymes, most notably as an inhibitor of xanthine oxidase, a key enzyme in purine metabolism.
This technical guide provides a comprehensive overview of the chemical properties, structure,
and known biological activities of 8-Azaxanthine monohydrate, intended to serve as a
valuable resource for researchers in drug discovery and development.

Chemical Properties and Identification

8-Azaxanthine monohydrate is a yellow, solid organic compound. Its fundamental chemical
and physical properties are summarized in the tables below.
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Identifier Value Citation
1H-1,2,3-Triazolo[4,5-

IUPAC Name d]pyrimidine-5,7(4H,6H)-dione
monohydrate
2,6-Dihydroxy-8-azapurine

Synonyms monohydrate, Xanthazol
monohydrate

CAS Number 59840-67-4 [1]

Molecular Formula CaH3Ns02-H20 [2]

Molecular Weight 171.11 g/mol

SMILES 0.0=C1NC(=0)c2[nH]nnc2N1
INChl=1S/C4H3N502.H20/c1

InChl 0-3-1-2(8-9-7-1)5-4(11)6-
3;/h(H3,5,6,7,8,9,10,11);1H2

Physicochemical Property Value Citation

Physical Form Solid

Color Yellow [1]

pKa ~4.8 [3]

- Slightly soluble in DMSO and

Solubility ) ] [1]
Methanol (with heating)

Melting Point Not available

Structural Information

The chemical structure of 8-Azaxanthine consists of a pyrimidine ring fused to a triazole ring,

classifying it as a triazolopyrimidine. This core structure is analogous to the purine ring system

found in xanthine, with the carbon atom at the 8th position replaced by a nitrogen atom. The

molecule exists in tautomeric forms.
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Caption: Tautomeric forms of 8-Azaxanthine.

While the crystal structure of 8-Azaxanthine monohydrate has not been explicitly detailed in
publicly available literature, X-ray diffraction studies have been conducted on its derivatives,
such as 1,3-dimethyl-8-azaxanthine monohydrate, and on complexes of 8-Azaxanthine with
enzymes like urate oxidase.[4] These studies are crucial for understanding the molecule's
conformation and its interactions within biological systems.

Spectral Data

Technique Data Citation

In acidified aqueous solutions,
the neutral form of 8-

UV/Vis Spectroscopy Azaxanthine exhibits a [3]
characteristic UV absorption

spectrum.

The neutral form is fluorescent
Fluorescence Spectroscopy ) ] [3]
in aqueous media.

A 13C-NMR spectrum is
13C-NMR available in the SpectraBase [5][6]

database.

Data not readily available in
FTIR Spectroscopy ) ]
the public domain.

Data not readily available in
Mass Spectrometry ) )
the public domain.

Experimental Protocols
Synthesis of 1H-1,2,3-triazolo[4,5-d]pyrimidine-
5,7(4H,6H)-dione (8-Azaxanthine)

Detailed experimental protocols for the synthesis of the parent 8-Azaxanthine are not readily
available in the public domain. However, the synthesis of various derivatives of the[1]
[3]triazolo[4,5-d]pyrimidine core has been reported. These methods generally involve multi-step
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reactions, often starting from substituted triazoles and pyrimidines. For instance, one approach
involves the click reaction of azide-containing building blocks with appropriate acetylene
derivatives.[7] Another general strategy is the three-component one-pot synthesis from 5-
amino-1H-1,2 4-triazoles, aromatic aldehydes, and ethyl acetoacetate.[8] These methodologies
could potentially be adapted for the synthesis of the parent 8-Azaxanthine.

Purification

A specific, detailed recrystallization protocol for 8-Azaxanthine monohydrate is not available
in the literature. A general approach to recrystallization can be employed, which involves
dissolving the crude solid in a minimum amount of a suitable hot solvent, followed by slow
cooling to allow for the formation of pure crystals. Given its slight solubility in hot methanol, this
could be a potential solvent for recrystallization.
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Caption: General Recrystallization Workflow.

Xanthine Dehydrogenase Inhibition Assay

The inhibitory activity of 8-Azaxanthine on xanthine dehydrogenase can be determined using a
spectrophotometric assay. The following is a generalized protocol that can be adapted for this
purpose.
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Principle: Xanthine dehydrogenase catalyzes the oxidation of xanthine to uric acid. The
formation of uric acid can be monitored by the increase in absorbance at approximately 295
nm. The presence of an inhibitor like 8-Azaxanthine will decrease the rate of this reaction.

Materials:

Xanthine dehydrogenase enzyme solution

¢ Xanthine solution (substrate)

o 8-Azaxanthine monohydrate (inhibitor)

e Phosphate buffer (e.g., 70 mM, pH 7.5)

e 96-well UV-transparent microplate

» Microplate reader capable of measuring absorbance at 295 nm
Procedure:

o Prepare a series of dilutions of 8-Azaxanthine monohydrate in the phosphate buffer to test
a range of concentrations.

e In a 96-well plate, add the following to each well:

o Phosphate buffer

o Xanthine dehydrogenase enzyme solution

o 8-Azaxanthine solution at various concentrations (or buffer for the control)
e Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a few minutes.
« Initiate the reaction by adding the xanthine substrate solution to all wells.

o Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds)
for a set period (e.g., 10-15 minutes) using a microplate reader.
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o Calculate the rate of reaction (change in absorbance per unit time) for each concentration of
the inhibitor.

» Determine the percentage of inhibition for each concentration relative to the control (no
inhibitor).

» Plot the percentage of inhibition against the logarithm of the inhibitor concentration to
determine the ICso value (the concentration of inhibitor that causes 50% inhibition of the
enzyme activity).
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Caption: Workflow for Xanthine Dehydrogenase Inhibition Assay.

Biological Activity and Signaling Pathways

The primary reported biological activity of 8-Azaxanthine is its role as an inhibitor of xanthine
dehydrogenase. This enzyme is crucial in the metabolic pathway that breaks down purines,
ultimately leading to the formation of uric acid. By inhibiting this enzyme, 8-Azaxanthine can
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reduce the production of uric acid, a mechanism of therapeutic interest for conditions such as
gout and hyperuricemia.

Derivatives of 8-Azaxanthine have been investigated for other biological activities. For
instance, various substituted[1][3]triazolo[4,5-d]pyrimidine derivatives have been synthesized
and evaluated as anticancer agents, inhibitors of lysine-specific demethylase 1 (LSD1), and
inhibitors of Chikungunya virus replication.[9][10][11]

There is currently no direct evidence in the public domain detailing the effects of 8-
Azaxanthine monohydrate on major signaling pathways such as the MAPK and PI3K/Akt
pathways. Research on other molecules with similar core structures or on the broader class of
purine analogs suggests potential interactions with various cellular signaling cascades, but
specific studies on 8-Azaxanthine are lacking.

8-Azaxanthine
Monohydrate

Xanthine Dehydrogenase

Click to download full resolution via product page

Caption: Inhibition of Xanthine Dehydrogenase by 8-Azaxanthine.

Conclusion

8-Azaxanthine monohydrate is a valuable tool compound for biochemical and
pharmacological research, particularly for studies involving purine metabolism and enzyme
inhibition. This guide has summarized the available technical information on its chemical
properties, structure, and biological activities. While some data, such as a definitive melting
point and detailed spectral analyses (FTIR, Mass Spectrometry), are not readily available, the
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provided information serves as a solid foundation for researchers. Further investigation into its
synthesis, purification, and its effects on cellular signaling pathways will undoubtedly expand its
utility in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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